molecular formula C12H8N6 B10877923 5-amino-1-(phthalazin-1-yl)-1H-pyrazole-4-carbonitrile

5-amino-1-(phthalazin-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B10877923
M. Wt: 236.23 g/mol
InChI Key: XSIJASGBWHECMP-UHFFFAOYSA-N
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Description

5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that includes an amino group, a phthalazinyl group, a pyrazolyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 1-phthalazinyl hydrazine with ethyl acetoacetate to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL CYANIDE
  • 5-AMINO-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-4-YL CYANIDE

Uniqueness

5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE is unique due to its phthalazinyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.

Properties

Molecular Formula

C12H8N6

Molecular Weight

236.23 g/mol

IUPAC Name

5-amino-1-phthalazin-1-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C12H8N6/c13-5-9-7-16-18(11(9)14)12-10-4-2-1-3-8(10)6-15-17-12/h1-4,6-7H,14H2

InChI Key

XSIJASGBWHECMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2N3C(=C(C=N3)C#N)N

Origin of Product

United States

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